(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid
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Overview
Description
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid is a synthetic compound that is not naturally occurring. It is part of the human exposome and is only found in individuals exposed to this compound or its derivatives . The compound has a molecular formula of C7H14O7S and a molecular weight of 242.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid involves several steps. One common method includes the reaction of 2,6-dimethyloxan-3-yl with sulfur trioxide to form the oxidanesulfonic acid derivative. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfide or thiol group.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce sulfides or thiols.
Scientific Research Applications
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4,5-Dihydroxy-2,6-dimethyloxan-3-yl)oxidanesulfonic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H14O7S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(4,5-dihydroxy-2,6-dimethyloxan-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C7H14O7S/c1-3-5(8)6(9)7(4(2)13-3)14-15(10,11)12/h3-9H,1-2H3,(H,10,11,12) |
InChI Key |
NLMDZXKCTWKRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)C)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
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